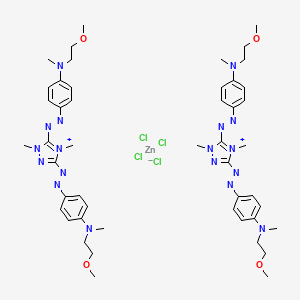

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound with a unique structure that includes azo groups, triazolium rings, and a tetrachlorozincate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The triazolium ring is then introduced through a cyclization reaction. Finally, the tetrachlorozincate anion is incorporated by reacting the triazolium compound with zinc chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:

Oxidation: The azo groups can be oxidized to form nitro compounds.

Reduction: The azo groups can be reduced to amines.

Substitution: The triazolium ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo groups would yield nitro compounds, while reduction would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In industry, this compound is explored for its potential use in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in electronics, photonics, and catalysis.

Mechanism of Action

The mechanism by which Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects involves its interaction with specific molecular targets. The azo groups and triazolium rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- Bis(2-methoxyethyl) ether

- Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide

Uniqueness

Compared to similar compounds, Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) stands out due to its unique combination of azo groups, triazolium rings, and a tetrachlorozincate anion. This unique structure imparts distinct electronic and structural properties, making it suitable for a wide range of applications in different fields.

Biological Activity

Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) (CAS No. 85392-69-4) is a complex organic compound notable for its unique combination of azo groups and triazolium rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.

Chemical Structure and Properties

The molecular formula of this compound is C48H72Cl4N18O4Zn, with a molar mass of approximately 1172.41 g/mol. Its structure includes:

- Azo Groups : These groups are known for their ability to undergo redox reactions.

- Triazolium Rings : These heterocycles are significant in medicinal chemistry for their diverse biological activities.

- Tetrachlorozincate Anion : This component may enhance the compound's solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with biological macromolecules such as proteins and nucleic acids. The mechanisms include:

- Binding Interactions : The azo groups and triazolium rings can form hydrogen bonds, π-π stacking interactions, and electrostatic interactions with target biomolecules.

- Enzyme Modulation : By interacting with specific enzymes or receptors, this compound may alter metabolic pathways or signaling cascades, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of azo compounds similar to Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-). For instance:

- Cell Viability Assays : MTT assays conducted on various human cancer cell lines (e.g., A549 lung adenocarcinoma and DLD-1 colorectal adenocarcinoma) demonstrated significant cytotoxic effects at certain concentrations. The results indicated that these compounds could induce apoptosis as evidenced by increased caspase-3 levels .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Azo Compound A | A549 | 25 | Apoptosis induction |

| Azo Compound B | DLD-1 | 30 | Caspase activation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits both antibacterial and antifungal activities:

- Antibacterial Tests : The compound showed effectiveness against Escherichia coli and Pseudomonas aeruginosa, suggesting potential as an alternative to conventional antibiotics .

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Inhibitory | 15 µg/mL |

| P. aeruginosa | Inhibitory | 20 µg/mL |

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, the compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of related azo compounds:

- Synthesis of Azo-Thiazoles : A study synthesized various azo-thiazole derivatives and tested their anticancer activity against multiple cell lines. The results suggested that modifications in the azo moiety could enhance bioactivity .

- Molecular Modeling Studies : Computational studies have been performed to predict the binding affinities of these compounds to specific protein targets involved in cancer progression. These studies provide insights into how structural variations impact biological activity .

Properties

CAS No. |

85392-69-4 |

|---|---|

Molecular Formula |

C48H68Cl4N18O4Zn |

Molecular Weight |

1168.4 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-4-[[5-[[4-[2-methoxyethyl(methyl)amino]phenyl]diazenyl]-1,4-dimethyl-1,2,4-triazol-4-ium-3-yl]diazenyl]-N-methylaniline;tetrachlorozinc(2-) |

InChI |

InChI=1S/2C24H34N9O2.4ClH.Zn/c2*1-30(15-17-34-5)21-11-7-19(8-12-21)25-27-23-29-33(4)24(32(23)3)28-26-20-9-13-22(14-10-20)31(2)16-18-35-6;;;;;/h2*7-14H,15-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

FGWDBHHJPYGZAM-UHFFFAOYSA-J |

Canonical SMILES |

CN1C(=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCOC)C)N=NC3=CC=C(C=C3)N(C)CCOC.CN1C(=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCOC)C)N=NC3=CC=C(C=C3)N(C)CCOC.Cl[Zn-2](Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.